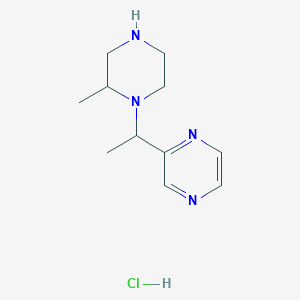

2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride

Description

2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride is a pyrazine derivative featuring a substituted piperazine moiety linked via an ethyl group to the pyrazine core. The compound’s structure includes a 2-methylpiperazine group, which introduces steric and electronic modifications compared to simpler piperazine analogs. The hydrochloride salt form likely enhances aqueous solubility, a critical factor for bioavailability in therapeutic contexts .

Properties

IUPAC Name |

2-[1-(2-methylpiperazin-1-yl)ethyl]pyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-9-7-13-5-6-15(9)10(2)11-8-12-3-4-14-11;/h3-4,8-10,13H,5-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNNGPCWEKUMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(C)C2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with 2-methylpiperazine under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperazine derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of 2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Analogues

MK212 (6-Chloro-2-(1-piperazinyl)pyrazine Hydrochloride)

- Structure : Pyrazine core with a piperazine substituent and a chlorine atom at the 6-position.

- Key Differences : Lacks the ethyl-linked 2-methylpiperazine group present in the target compound.

- Activity : Acts as a 5-HT2C receptor agonist, with demonstrated effects in neuropharmacological studies .

K-604 (ACAT-1 Inhibitor)

- Structure : Piperazine-linked benzimidazole sulfonamide with a pyridylacetamide head group.

- Key Differences : Incorporates a sulfonamide linker and a benzimidazole tail, unlike the ethyl-pyrazine scaffold of the target compound.

- Activity : Shows 229-fold selectivity for ACAT-1 over ACAT-2, with enhanced solubility (19 mg/mL at pH 1.2) due to the piperazine unit .

- Relevance : Highlights the role of piperazine in improving solubility and oral absorption, a feature likely shared by the target compound’s hydrochloride form .

2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)-pyrazine

- Structure : Pyrazine linked to a piperidine-sulfonylpyrazole moiety.

- Key Differences : Uses a sulfonyl-piperidine linker instead of an ethyl-piperazine group.

- Pharmacological Inference : The target compound’s ethyl-piperazine linker may offer conformational flexibility absent in rigid sulfonamide-linked analogs .

Comparative Data Table

Key Research Findings

Piperazine Modifications: The 2-methyl group on piperazine in the target compound may reduce first-pass metabolism compared to non-methylated analogs like MK212, enhancing oral bioavailability . Hydrochloride salts (e.g., in the target compound and K-604) significantly improve aqueous solubility, critical for drug delivery .

Therapeutic Potential: Structural parallels with MK212 suggest possible CNS applications (e.g., serotonin receptor modulation), while similarities to K-604 indicate utility in metabolic disorders .

Biological Activity

2-(1-(2-Methylpiperazin-1-yl)ethyl)pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula C9H15ClN4 and a molecular weight of 242.75 g/mol. It features a pyrazine ring linked to a piperazine moiety with a methyl substitution. The hydrochloride salt form enhances its solubility, facilitating its use in biological studies and pharmaceutical applications.

The mechanism of action of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : The piperazine moiety interacts with neurotransmitter receptors, potentially modulating their activity.

- Hydrogen Bonding : The pyrazine ring engages in hydrogen bonding and π-π interactions with biological macromolecules, influencing their functionality.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazine derivatives have demonstrated broad-spectrum activity against various pathogens:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 2,5-bis(1-methylethyl)-pyrazine | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |

In studies, the compound exhibited potent activity against bacterial strains, with mechanisms involving cell wall damage and DNA damage responses observed at varying concentrations .

Anticancer Properties

The anticancer potential of this compound is underscored by its ability to inhibit Class I histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Research has shown that pyrazine derivatives can induce apoptosis in cancer cells through modulation of cellular signaling pathways .

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that at lower concentrations, the compound exhibited significant antimicrobial activity while maintaining low toxicity levels against mammalian cells . -

Cancer Cell Line Analysis :

In vitro studies on cancer cell lines revealed that the compound could effectively reduce cell viability by inducing apoptosis through HDAC inhibition. The findings suggest a promising role for this compound in cancer therapeutics .

Q & A

Q. How can stability under varying pH and temperature conditions be systematically analyzed?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via LC-MS.

- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.